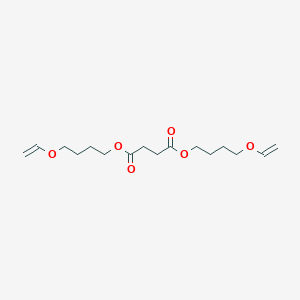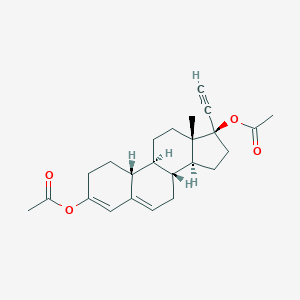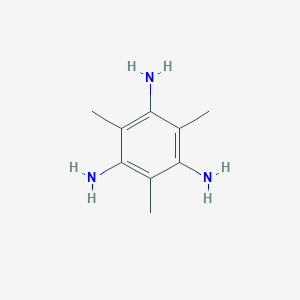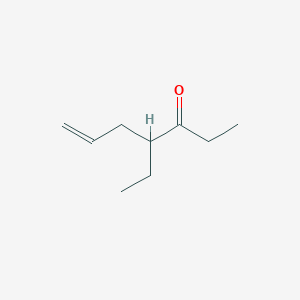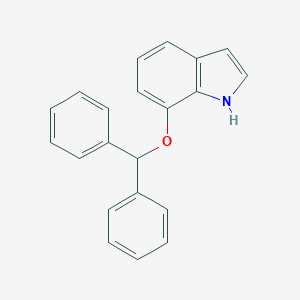
7-(benzhydryloxy)-1H-indole
概述
描述
7-(Benzhydryloxy)-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a benzhydryloxy group attached at the 7th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzhydryloxy)-1H-indole can be achieved through several synthetic routes. One common method involves the Bartoli indole synthesis, which starts with 2-nitrophenol. The reaction proceeds through the following steps:
Reduction of 2-nitrophenol: The nitro group of 2-nitrophenol is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of the indole core: The resulting 2-aminophenol undergoes a cyclization reaction with an appropriate aldehyde or ketone to form the indole core.
Introduction of the benzhydryloxy group: The final step involves the introduction of the benzhydryloxy group at the 7th position of the indole core. This can be achieved through an etherification reaction using benzhydryl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7-(Benzhydryloxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The benzhydryloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted indole derivatives with different functional groups replacing the benzhydryloxy group.
科学研究应用
7-(Benzhydryloxy)-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its indole core is known for its biological activity, making it a candidate for drug discovery.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties. It is of interest in the development of organic semiconductors and light-emitting materials.
Biological Research: The compound is used as a probe in biological studies to investigate the role of indole derivatives in various biological processes.
Industrial Applications:
作用机制
The mechanism of action of 7-(benzhydryloxy)-1H-indole involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors in biological systems. The benzhydryloxy group may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
7-(benzhydryloxy)-1H-indole-2-carboxylic acid: A derivative with a carboxylic acid group at the 2nd position.
This compound-3-carboxaldehyde: A derivative with a formyl group at the 3rd position.
This compound-5-sulfonamide: A derivative with a sulfonamide group at the 5th position.
Uniqueness
This compound is unique due to the presence of the benzhydryloxy group at the 7th position, which can significantly influence its chemical and biological properties. This structural feature distinguishes it from other indole derivatives and can impart unique reactivity and binding characteristics.
属性
IUPAC Name |
7-benzhydryloxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO/c1-3-8-17(9-4-1)21(18-10-5-2-6-11-18)23-19-13-7-12-16-14-15-22-20(16)19/h1-15,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLOKVULVVFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=CC4=C3NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567611 | |
| Record name | 7-(Diphenylmethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135328-49-3 | |
| Record name | 7-(Diphenylmethoxy)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
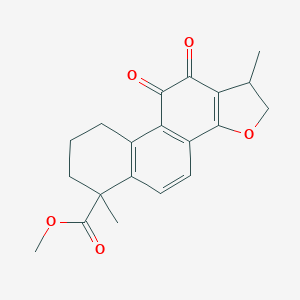
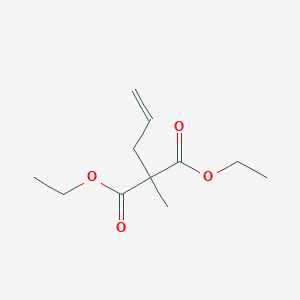
![2(3H)-Furanone, 5-[(1S,3S)-1-azido-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]dihydro-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B144175.png)
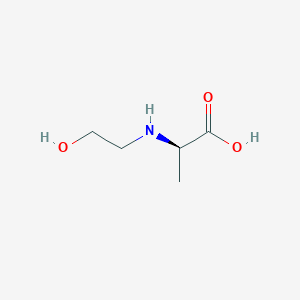
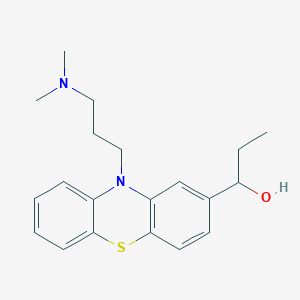
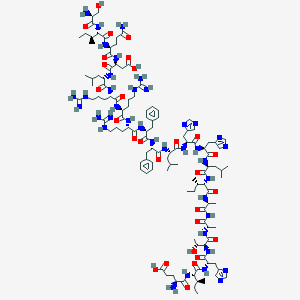
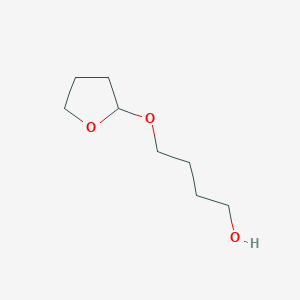
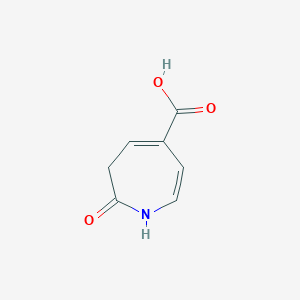
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
